molecular formula C12H14N8O8 B1228962 Dineca CAS No. 61014-07-1

Dineca

Cat. No.: B1228962
CAS No.: 61014-07-1
M. Wt: 398.29 g/mol
InChI Key: CHMXERRSDPKARP-BSFVXNEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dineca, with the molecular formula C12H14N8O8 and a monoisotopic mass of 398.09344 Da, is a chemically defined compound available for research applications . Its systematic IUPAC name is [(2R,3R,4R,5S)-2-(6-aminopurin-9-yl)-5-(ethylcarbamoyl)-4-nitrooxyoxolan-3-yl] nitrate, and its structure features a purine base linked to a ribofuranuronamide scaffold with nitrate modifications . This product is provided as a high-purity material to ensure experimental consistency and reliability. It is strictly labeled For Research Use Only (RUO) . RUO products are intended for laboratory research procedures and are not intended for the diagnostic, therapeutic, or any other clinical application in humans . Specific research applications, mechanism of action, and detailed pharmacological data for this compound are areas for ongoing investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings. Please contact our scientific support team for more detailed specifications or questions regarding this compound.

Properties

CAS No.

61014-07-1

Molecular Formula

C12H14N8O8

Molecular Weight

398.29 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2-(6-aminopurin-9-yl)-5-(ethylcarbamoyl)-4-nitrooxyoxolan-3-yl] nitrate

InChI

InChI=1S/C12H14N8O8/c1-2-14-11(21)7-6(27-19(22)23)8(28-20(24)25)12(26-7)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12-/m1/s1

InChI Key

CHMXERRSDPKARP-BSFVXNEUSA-N

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O[N+](=O)[O-])O[N+](=O)[O-]

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O[N+](=O)[O-])O[N+](=O)[O-]

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O[N+](=O)[O-])O[N+](=O)[O-]

Synonyms

2',3'-di-O-nitro-(5'-N-ethylcarboxamido)adenosine
2',3'-di-O-nitroadenosine-5'-(N-ethylcarboxamide)
2',3'-dinitro-NECA
B 744-99
B-744-99
DINECA

Origin of Product

United States

Scientific Research Applications

Dineca has shown potential as a catalyst in various chemical reactions, particularly in photocatalysis:

Catalytic Application Mechanism Impact
Photoredox Catalysis Utilizes visible light to activate this compound for small molecule transformations.Increased reaction rates and selectivity for desired products .
Organic Synthesis Serves as a catalyst for synthesizing complex organic molecules.Enabled the formation of challenging bonds with high yields .

Biomedical Applications

In the biomedical field, this compound has been explored for its potential therapeutic applications:

Biomedical Application Description Findings
Drug Delivery Systems Incorporated into polymeric systems for controlled release of therapeutics.Demonstrated sustained release profiles and enhanced therapeutic efficacy .
Tissue Engineering Used as a scaffold material for cell growth and tissue regeneration.Supported cell attachment and proliferation, promoting tissue healing .

Case Study 1: Photoiniferter in Polymer Synthesis

A study investigated the use of this compound as a photoiniferter for the polymerization of methyl methacrylate under UV light. The results indicated a linear relationship between monomer conversion and time, demonstrating the efficiency of this compound in achieving controlled polymerization processes.

Case Study 2: Drug Delivery Enhancement

In research focusing on drug delivery systems, this compound-modified nanoparticles were tested for their ability to deliver anticancer drugs. The study found that these nanoparticles significantly improved drug uptake in cancer cells compared to unmodified carriers, showcasing this compound's potential in enhancing therapeutic outcomes.

Comparison with Similar Compounds

Research Findings and Gaps

  • Key Insight : Structural modifications in coordination compounds (e.g., ligand substitution) can decouple structural similarity from functional equivalence, aligning with ’s findings.
  • Data Limitations: No experimental data on this compound’s IC₅₀, EC₅₀, or pharmacokinetics are available in the provided evidence, necessitating further study .
  • Methodological Recommendations : Apply IUPAC naming conventions () and follow EPA guidelines () for risk assessment when publishing this compound-related research.

Preparation Methods

Friedel-Crafts Acylation for Initial Framework Construction

The synthesis of Dineca-related intermediates often begins with Friedel-Crafts acylation, a cornerstone reaction for forming carbon-carbon bonds in aromatic systems. In the context of dapagliflozin synthesis, raw material 1 undergoes acylation using oxalyl chloride or thionyl chloride to generate compound 2 (Figure 1). This step typically achieves high regioselectivity due to the electron-donating groups on the aromatic ring, which direct acyl group placement.

Table 1: Reaction Conditions for Friedel-Crafts Acylation

ParameterValueSource
Acylating AgentOxalyl Chloride/Thionyl Chloride
SolventDichloromethane
Temperature0–25°C
Yield85–92%

Reduction of Ketone Intermediates

Subsequent reduction of compound 2 to alcohol 3 employs agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). For instance, compound 2 (50 g) reacted with NaBH₄ in ethanol at −10°C to 0°C yielded compound 3 in 94.1% yield with 95.2% purity. This step highlights the importance of temperature control to prevent over-reduction or side reactions.

Critical Factors in Reduction:

  • Solvent Choice: Ethanol or THF for optimal solubility.

  • Stoichiometry: Excess NaBH₄ (1.5–2.0 equivalents) ensures complete conversion.

  • Workup: Quenching with aluminum chloride followed by ethyl acetate extraction minimizes byproduct formation.

Condensation Reactions for Carbon Chain Elongation

The introduction of a glycosidic moiety or aryl group via condensation is pivotal. In one protocol, compound 3 and compound 4 undergo a lithium-mediated coupling in tetrahydrofuran (THF) at −78°C. Butyllithium deprotonates the alcohol, forming a nucleophilic alkoxide that attacks the electrophilic carbon of compound 4 . This step achieved a crude yield of 101% (92.1% purity), though recrystallization improved purity to >98%.

Table 2: Optimization of Condensation Parameters

VariableOptimal RangeImpact on Yield
Temperature−78°CPrevents dimerization
Lithiation Time1 hourEnsures complete deprotonation
Stoichiometry1.2 eq butyllithiumMaximizes conversion

Demethoxylation and Deprotection Strategies

Triethyl Silane-Mediated Demethoxylation

Removing methoxy groups from compound 5 to form compound 6 employs triethyl silicane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·OEt₂). This Lewis acid-catalyzed reaction proceeds at −10°C to 5°C, achieving 65.8% yield after recrystallization. The mechanism involves hydride transfer to the methoxy carbon, followed by cleavage of the C–O bond.

Key Observations:

  • Solvent Systems: Acetonitrile enhances reaction homogeneity.

  • Scalability: Demonstrated at 50 g scale without loss of efficiency.

Final Deprotection to Yield this compound

The terminal step involves deprotection of compound 6 using lithium hydroxide (LiOH) in a mixed ethanol/water solvent system. This hydrolyzes ester groups, yielding compound 7 (tentatively this compound) in 97.8% yield and 99.6% purity. Nuclear magnetic resonance (NMR) data confirmed the structure, with characteristic peaks at δ 7.38–7.31 (m, 2H) and δ 3.95–4.01 (m, 6H).

Table 3: Deprotection Reaction Metrics

ParameterValue
ReagentLiOH (1.2 eq)
SolventEthanol/H₂O (1:1)
Temperature20–30°C
Reaction Time24 hours

Alternative Methodologies and Comparative Analysis

Regioselective Synthesis of Heterocyclic Moieties

Patents describing benzimidazole-thiophene hybrids highlight regioselective strategies applicable to this compound’s thioether-containing variants. For example, palladium-catalyzed cross-coupling ensures precise positioning of substituents on the thiophene ring, critical for maintaining pharmacological activity .

Q & A

Basic Research Questions

Q. How should researchers formulate a hypothesis when studying Dineca’s molecular interactions?

  • Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action, conflicting results in prior studies). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the hypothesis .
  • Ensure the hypothesis is testable (e.g., "this compound inhibits Enzyme X via competitive binding under physiological pH") and aligns with available experimental tools (e.g., spectroscopy, crystallography) .

Q. What criteria define a robust research question for this compound’s pharmacokinetic studies?

  • Apply the FINER model:

  • F easible (e.g., access to lab resources),
  • I nteresting (e.g., novel metabolic pathways),
  • N ovel (e.g., unexplored enantiomeric effects),
  • E thical (e.g., adherence to IUPAC guidelines),
  • R elevant (e.g., implications for drug design) .
    • Avoid overly broad questions like "How does this compound work?"; instead, focus on specificity: "Does this compound’s hydroxyl group mediate its binding affinity to Receptor Y?" .

Q. How can conflicting data on this compound’s stability in aqueous solutions be resolved?

  • Conduct triangulation :

  • Replicate experiments under controlled conditions (temperature, pH).
  • Cross-validate results using multiple analytical methods (e.g., HPLC, NMR).
  • Compare findings with secondary data from peer-reviewed repositories .

Advanced Research Questions

Q. What experimental designs are optimal for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

  • Use adaptive design frameworks :

  • Phase I : Pilot studies to establish dynamic ranges.
  • Phase II : High-throughput screening with dose gradients.
  • Phase III : Mechanistic validation via knockout models or siRNA silencing .
    • Integrate computational modeling (e.g., QSAR) to predict outliers and refine parameters .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Apply systems biology approaches :

  • Map this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profiles across biological matrices.
  • Analyze confounding variables (e.g., protein binding, metabolic clearance) using multivariate regression .
    • Publish raw datasets with metadata to enable reproducibility audits .

Q. What methodologies ensure ethical and reproducible synthesis of this compound analogs?

  • Follow IUPAC Good Research Practices :

  • Pre-register synthesis protocols (e.g., stoichiometric ratios, catalysts).
  • Document all experimental conditions, including failed attempts.
  • Use open-source tools like ChemAxon for structure validation .
    • Implement green chemistry principles to minimize waste and hazards .

Methodological Guidance

Q. How to design a literature review strategy for this compound’s applications in neurodegenerative diseases?

  • Use systematic review protocols :

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
  • Screen databases (PubMed, Scopus) with Boolean operators: "this compound AND (neuroprotection OR tauopathy)".
  • Critically appraise sources using tools like AMSTAR-2 .

Q. What statistical tools are recommended for analyzing this compound’s synergistic effects in combination therapies?

  • Employ response surface methodology (RSM) or Chou-Talalay synergy indices to quantify interactions.
  • Validate assumptions with bootstrap resampling or Bayesian hierarchical models .

Tables for Reference

FrameworkApplication to this compound ResearchKey AttributesSource
FINER Hypothesis formulationFeasible, Novel, Ethical
PICOT Clinical trial designPopulation, Outcome, Time
QSAR Structure-activity predictionComputational accuracy

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